molecular formula C16H10BrNO B1522421 4-(2-Bromobenzoyl)isoquinoline CAS No. 1187171-63-6

4-(2-Bromobenzoyl)isoquinoline

Cat. No.: B1522421
CAS No.: 1187171-63-6
M. Wt: 312.16 g/mol
InChI Key: JDBJQEBAOLNQHS-UHFFFAOYSA-N
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Description

4-(2-Bromobenzoyl)isoquinoline is a chemical compound belonging to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a bromobenzoyl group attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromobenzoyl)isoquinoline typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the use of 2-bromobenzoyl chloride and isoquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromobenzoyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products:

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Isoquinoline N-oxides or other oxidized derivatives.

    Reduction Products: Reduced isoquinoline derivatives with altered functional groups.

Scientific Research Applications

4-(2-Bromobenzoyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzoyl)isoquinoline involves its interaction with various molecular targets and pathways. The bromobenzoyl group can undergo nucleophilic substitution, leading to the formation of different derivatives that may interact with biological macromolecules. The isoquinoline ring system is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, known for its wide range of biological activities.

    2-Bromobenzoylisoquinoline: A closely related compound with similar structural features.

    Quinoline: Another heterocyclic aromatic compound with similar applications in medicinal chemistry.

Uniqueness: 4-(2-Bromobenzoyl)isoquinoline is unique due to the presence of both the bromobenzoyl group and the isoquinoline ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

4-(2-Bromobenzoyl)isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a bromobenzoyl group attached to the isoquinoline ring system. The synthesis of such compounds often involves bromobenzoylation reactions, which can be performed using various methodologies, including palladium-catalyzed reactions and nucleophilic additions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, revealing promising results in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (mg/L)MBC (mg/L)
Bacillus cereus15.250.1258.00
Bacillus subtilis13.000.1258.00
Salmonella typhi-8.0016.00
Pseudomonas aeruginosa-8.0016.00

The results indicate that the compound is particularly effective against Bacillus cereus and Bacillus subtilis, with MIC values as low as 0.125 mg/L, suggesting strong antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. The compound was evaluated using disk diffusion methods, demonstrating zones of inhibition comparable to established antifungal agents.

Table 2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)MIC (mg/L)
Candida albicans-16.00
Aspergillus niger-32.00

These findings suggest that while the compound has potential antifungal properties, it may not be as potent as some other antifungal agents currently in use .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of key signaling pathways involved in cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that treatment with this compound leads to significant cytotoxic effects in several cancer cell lines:

  • Cell Line : MGC-803 (gastric cancer)
  • IC50 Value : 5.1 μM
  • Mechanism : Induction of G2/M phase arrest and apoptosis .

Further investigations into the mechanism of action revealed that the compound may inhibit topoisomerase activity, which is crucial for DNA replication and repair processes in cancer cells.

Properties

IUPAC Name

(2-bromophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJQEBAOLNQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275587
Record name (2-Bromophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-63-6
Record name (2-Bromophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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